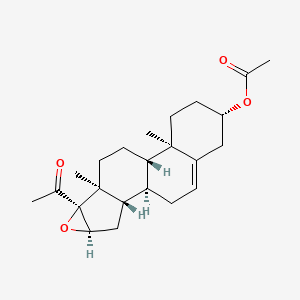![molecular formula C27H27N7O4S B1241822 4-[(2E)-2-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydrazinyl]-3-nitro-N-phenylbenzenesulfonamide](/img/structure/B1241822.png)
4-[(2E)-2-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydrazinyl]-3-nitro-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-[[3-methyl-1-phenyl-5-(1-pyrrolidinyl)-4-pyrazolyl]methylidene]hydrazinyl]-3-nitro-N-phenylbenzenesulfonamide is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Synthesis and Reactions of Azo-Hydrazo Compounds
A study by Lyčka (2017) explored the synthesis of compounds similar to the chemical structure of interest, focusing on azo-hydrazo tautomerism. The research provided insights into the application of NMR spectroscopy for characterizing these compounds, emphasizing the technique's advantages in determining acidic proton positions and azo-hydrazo content. This work highlights the chemical synthesis and characterization processes relevant to such complex molecules (Lyčka, 2017).
Antimicrobial Activity of Arylazopyrazole Pyrimidone Compounds
Research by Sarvaiya, Gulati, and Patel (2019) involved the synthesis of heterocyclic compounds incorporating the arylazopyrazole pyrimidone framework. The synthesized compounds were evaluated for antimicrobial activity against various bacterial and fungal species, demonstrating the potential application of such molecules in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Hydrogen-Bonded Structures in Pyrazolyl Compounds
A study by Portilla et al. (2007) on two isomeric pyrazolyl compounds revealed their ability to form complex hydrogen-bonded structures, such as sheets and chains of edge-fused rings. This research provides valuable information on the structural aspects of pyrazolyl derivatives, which could be beneficial for understanding the intermolecular interactions and stability of related compounds (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Antihypertensive Potential of Thiosemicarbazides and Triazoles
The synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases were investigated by Abdel-Wahab, Mohamed, Amr, and Abdalla (2008) for their potential as antihypertensive α-blocking agents. This research opens avenues for the use of such compounds in medical applications, specifically in the treatment of hypertension (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
properties
Product Name |
4-[(2E)-2-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydrazinyl]-3-nitro-N-phenylbenzenesulfonamide |
|---|---|
Molecular Formula |
C27H27N7O4S |
Molecular Weight |
545.6 g/mol |
IUPAC Name |
4-[(2E)-2-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydrazinyl]-3-nitro-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C27H27N7O4S/c1-20-24(27(32-16-8-9-17-32)33(30-20)22-12-6-3-7-13-22)19-28-29-25-15-14-23(18-26(25)34(35)36)39(37,38)31-21-10-4-2-5-11-21/h2-7,10-15,18-19,29,31H,8-9,16-17H2,1H3/b28-19+ |
InChI Key |
VDKLVZLILONIGN-TURZUDJPSA-N |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/NC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-])N4CCCC4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=NN(C(=C1C=NNC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-])N4CCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



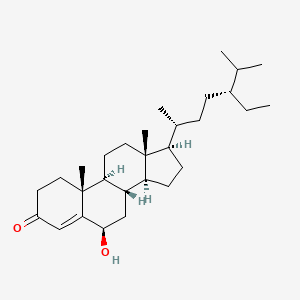
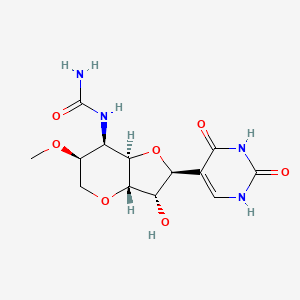
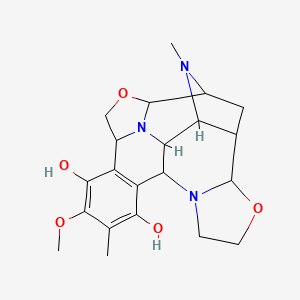
![4-amino-5-chloro-2methoxy-N-[(2s,4s)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide](/img/structure/B1241743.png)
![2-butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-5-phenyl-6-dimethoxymethyl-1H-imidazopyridine](/img/structure/B1241745.png)
![15-Oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol, 12-isopropyl-1,5,9-trimethyl-](/img/structure/B1241747.png)
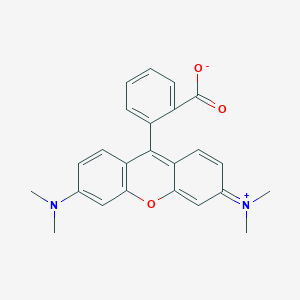
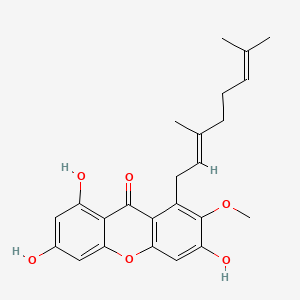
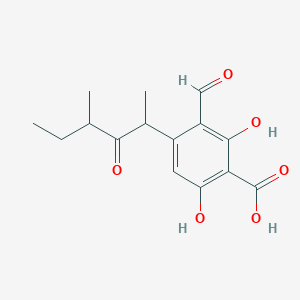
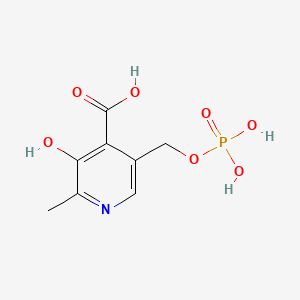
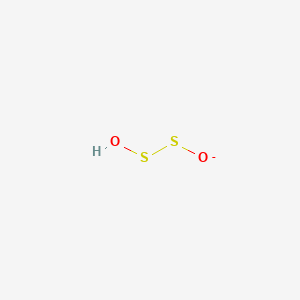
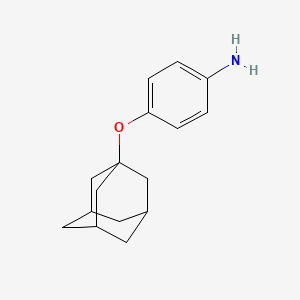
![(5E)-5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B1241760.png)
